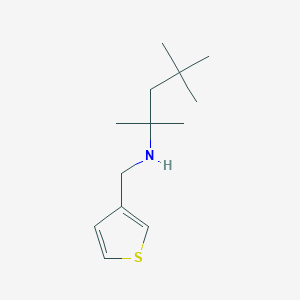

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine

Description

Properties

Molecular Formula |

C13H23NS |

|---|---|

Molecular Weight |

225.40 g/mol |

IUPAC Name |

2,4,4-trimethyl-N-(thiophen-3-ylmethyl)pentan-2-amine |

InChI |

InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-8-11-6-7-15-9-11/h6-7,9,14H,8,10H2,1-5H3 |

InChI Key |

MJRSTKNRGQDFPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of thiophen-3-ylmethanol with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine, particularly in the presence of the tert-octyl group or thiophene moiety:

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Applications/Findings |

|---|---|---|---|---|

| Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine () | C28H43N | 393.65 g/mol | Two tert-octylphenyl groups; high thermal stability (boiling point: 476.5°C) | Antioxidant in jet engine oils and plastics . Density: 0.935 g/cm³ . |

| (3-Methylphenyl)methylamine hydrochloride () | C13H16ClNS | 253.79 g/mol | Thiophen-2-ylmethyl group; aromatic substitution | No direct activity reported; structural analog for drug design . |

| N-(3-Cyanophenyl)-3-(4-tert-octylphenoxy)propanamide () | C24H31N2O2 | 379.47 g/mol | tert-Octylphenoxy group; amide linkage | Synthesized as MDH inhibitor; 37% yield, purity ≥99.8% . |

| Schiff Bases of 5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine () | Varies | ~350–400 g/mol | Thiophen-2-yl core; anticancer activity | IC50 values as low as 1.28 µg/mL against breast cancer cells . |

Key Comparisons

Steric and Electronic Effects

- The tert-octyl group in (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine provides steric hindrance, akin to Bis(4-tert-octylphenyl)amine, which enhances oxidative stability in industrial applications .

- Thiophene substitution at the 3-position (vs. 2-position in ) may alter electronic properties and binding affinity in biological systems, as seen in thiophene-containing anticancer agents .

Physicochemical Properties

- The tert-octyl group contributes to low polarity, as evidenced by the high logP (8.93) of Bis(4-tert-octylphenyl)amine . This suggests the target compound may exhibit lipophilicity, favoring membrane permeability in drug design.

- Density and boiling point data from tert-octyl analogs (e.g., 0.935 g/cm³, 476.5°C ) provide benchmarks for predicting the target compound’s physical behavior.

Biological Activity

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine can be represented as follows:

- Molecular Formula : C₁₃H₂₃NS

- Molecular Weight : 225.39 g/mol

- CAS Number : 892593-34-9

This compound features a thiophene ring, which is known for its diverse biological activities, and a bulky amine side chain that may influence its pharmacological properties.

Synthesis

The synthesis of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of thiophene derivatives with appropriate alkyl amines. Various methods have been explored to optimize yield and purity:

- Pictet–Spengler Reaction : This method has been employed to synthesize related compounds, demonstrating the utility of thiophene in forming complex structures through electrophilic aromatic substitution.

- Amidation Reactions : Conducted under controlled conditions to ensure high yields while minimizing by-products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.03 - 0.9 | HeLa |

| Compound B | >3 | Various |

These findings suggest that modifications to the thiophene structure can significantly impact biological activity.

Molecular Docking Studies

Molecular docking studies reveal that (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine interacts favorably with protein targets associated with cancer proliferation pathways. The binding affinity and interaction patterns indicate potential as an anticancer agent .

Antiplasmodial Activity

In addition to anticancer properties, some derivatives of this compound have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve disruption of cellular processes essential for parasite survival .

Case Studies

-

Case Study 1: Anticancer Efficacy

In vitro studies on similar thiophene compounds showed significant cytotoxicity against multiple tumor cell lines. The most active derivatives led to apoptosis through both caspase-dependent and independent pathways."The introduction of electron-withdrawing groups on the phenyl ring significantly enhanced antiproliferative activity" .

-

Case Study 2: Antimalarial Activity

A series of synthesized thiophene derivatives were evaluated for their antiplasmodial effects. Results indicated that certain modifications improved efficacy against drug-resistant strains of P. falciparum.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Thiophene alkylation : React 3-thiophenemethanol with 2,4,4-trimethylpentan-2-amine under acidic conditions, leveraging methods similar to those used for N-(thiophenyliden)amine derivatives .

- Knoevenagel condensation : Adapt protocols from ethyl 2-cyanoacetamido thiophene carboxylate synthesis, using catalytic piperidine/acetic acid in toluene to generate intermediates with active methylene groups .

- Purification : Recrystallization with alcohols (e.g., ethanol) is effective for isolating pure products, achieving yields of 72–94% .

Q. How can the compound be characterized spectroscopically?

- Answer : Key techniques include:

- IR spectroscopy : Identify functional groups like C≡N (2204 cm⁻¹), ester C=O (1661 cm⁻¹), and amide C=O (1610 cm⁻¹) .

- ¹H NMR : Confirm substituent environments (e.g., thiophene protons at δ 7.26–7.34 ppm, NH at δ 12.24 ppm) .

- Mass spectrometry : Use ESI or HESI in positive mode to detect [M+H]⁺ or [M+Na]⁺ adducts, with resolution ~35k for precise mass determination .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound be resolved?

- Answer : Discrepancies often arise from:

- Experimental design : Standardize antioxidant assays (e.g., DPPH radical scavenging) with controls for solvent effects and incubation times .

- Structural analogs : Compare activity trends with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives to identify substituent-dependent effects .

- Dose-response curves : Use non-linear regression to calculate IC₅₀ values, ensuring statistical significance (p < 0.05) across replicates .

Q. What strategies ensure stability during storage and handling?

- Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures under nitrogen atmospheres .

- Light sensitivity : Store in amber glass vials at –20°C, validated via UV-Vis spectroscopy to monitor degradation .

- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers, confirmed by Karl Fischer titration .

Q. How is the compound quantified in complex matrices (e.g., environmental samples)?

- Answer :

- LC-HRMS : Employ a HESI source in positive mode (spray voltage: 3.5 kV, sheath gas: 40 psi) with selected ion monitoring (SIM) for sensitivity .

- Standard addition : Mitigate matrix effects by spiking samples with authentic standards (e.g., pentaerythritol esters) .

- Extraction : Use methanol for solvent extraction (2 × 20 min, shaker) with glass micro inserts to maximize recovery .

Q. What ecotoxicological risks are associated with this compound?

- Answer :

- Bioaccumulation : Estimate logP values (e.g., 2.55–2.56 via computational tools) to predict lipid solubility .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) due to structural similarities to aromatic amines with known ecotoxic effects .

- Degradation : Perform OECD 301B tests to assess biodegradability under aerobic conditions .

Key Methodological Insights

- Synthesis : Prioritize Knoevenagel condensation for scalability, but validate purity via NMR/IR .

- Quantification : HESI with SIM achieves detection limits <1 ng/mL but requires matrix-matched calibration .

- Ecotoxicity : Structural analogs like bis(4-(2,4,4-TMP)phenyl)amine suggest moderate persistence; prioritize biodegradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.